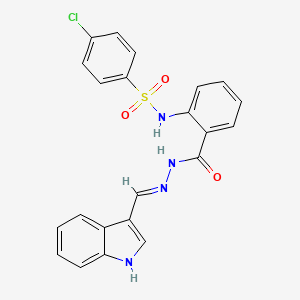
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps. One common method involves the condensation of 1H-indole-3-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzoyl chloride to form the hydrazinecarbonyl derivative. Finally, the chlorobenzenesulfonamide group is introduced through a sulfonation reaction using 4-chlorobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chlorobenzenesulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)thio)-N-phenyl-acetamides: Known for their antiviral properties.
2-((1H-Indol-3-yl)thio)-N-benzyl-acetamides: Studied as SARS-CoV-2 RNA-dependent RNA polymerase inhibitors.
Uniqueness
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to its combination of an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
765311-27-1 |
|---|---|
Molecular Formula |
C22H17ClN4O3S |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-16-9-11-17(12-10-16)31(29,30)27-21-8-4-2-6-19(21)22(28)26-25-14-15-13-24-20-7-3-1-5-18(15)20/h1-14,24,27H,(H,26,28)/b25-14+ |
InChI Key |
OELVEOORAJBIHY-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


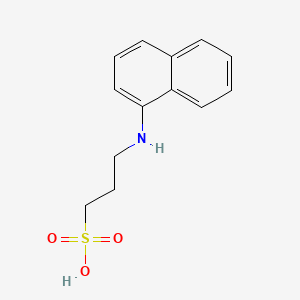
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)
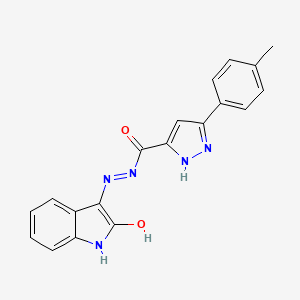

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)
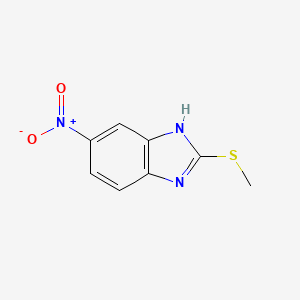


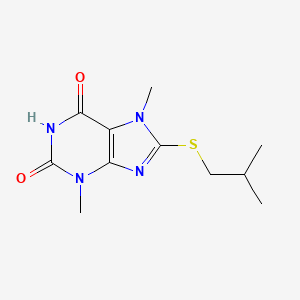


![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)
